4-Amino-3-fluorobenzenesulfonamide
Description
General Overview of Sulfonamide Chemical Space in Academic Research
The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-S(=O)₂-NR₂), is a cornerstone in medicinal chemistry. researchgate.net Initially brought to prominence with the discovery of sulfanilamide (B372717) and the subsequent development of "sulfa drugs" in 1932, this class of compounds represented the first effective systemic antibacterial agents. researchgate.netchemicalbook.com Their mechanism of action in bacteria involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis. ontosight.ai This disruption of a vital metabolic pathway leads to bacterial growth inhibition. uni.lu
The academic and industrial research landscape for sulfonamides has since expanded dramatically beyond antibacterial applications. uni.luspectrabase.com The structural versatility of the sulfonamide core allows for modifications that yield compounds with a vast array of pharmacological activities. spectrabase.com These include diuretics, hypoglycemic agents, anti-inflammatory drugs, and inhibitors of specific enzymes like carbonic anhydrases. uni.luspectrabase.com The rigid, crystalline nature of sulfonamides also makes them useful for the derivatization and characterization of amines in chemical synthesis. researchgate.net The field is broadly divided into antibacterial sulfonamides, which typically possess an unsubstituted aromatic amine, and non-antibacterial sulfonamides, where this group is absent or modified. spectrabase.com
Strategic Importance of Fluorine Incorporation in Medicinal Chemistry Scaffolds
The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. cymitquimica.comnih.gov Fluorine, being the most electronegative element and having a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), can impart unique properties without significantly increasing the molecule's size. nih.govunifi.it
Strategically placing fluorine can lead to several benefits:
Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can block metabolic "soft spots" in a molecule, increasing its half-life and bioavailability. nih.govsigmaaldrich.com
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins. cymitquimica.comnih.gov
Modulation of Physicochemical Properties: Incorporating fluorine can lower the pKa (acidity constant) of nearby functional groups, which can improve properties like membrane permeability and oral absorption. nih.govnih.gov
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more active at its biological target. sigmaaldrich.com
The increasing use of fluorine is evident in the number of fluorinated drugs approved, with 18 of the 38 small molecule drugs approved by the FDA in 2018 containing the element. sigmaaldrich.com
Research Trajectory of 4-Amino-3-fluorobenzenesulfonamide within Sulfonamide Science
The research trajectory of this compound, also known as 3-Fluorosulfanilamide, positions it as a compound of interest at the intersection of classical sulfonamide chemistry and modern medicinal chemistry. ontosight.ai Initially, its structure suggests a role as a fluorinated analog of the antibacterial sulfanilamide, potentially sharing its mechanism of inhibiting dihydropteroate synthetase. ontosight.ai
However, more specific research has highlighted its function as a potent inhibitor of carbonic anhydrases (CAs). cymitquimica.com This shifts its relevance from a general antibacterial agent to a specific enzyme inhibitor, making it a valuable tool for studying the structure and function of the various CA isoforms, which are implicated in numerous diseases. cymitquimica.comnih.gov Furthermore, its structure, featuring a primary aromatic amine and a sulfonamide group, makes it a versatile chemical building block for synthesizing more complex molecules for the pharmaceutical, dye, and agrochemical industries. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFBADWBKHAPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405579 | |
| Record name | 4-amino-3-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2368-84-5 | |
| Record name | 4-amino-3-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-fluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Strategies
Established Synthetic Pathways for 4-Amino-3-fluorobenzenesulfonamide
Two primary and well-documented routes for the synthesis of this compound involve precursor-mediated approaches and reductive protocols. These methods are valued for their reliability and scalability.
A common and effective strategy for preparing this compound involves the use of an N-acetylated precursor, which protects the amino group during the initial sulfonation steps. The synthesis typically begins with the chlorosulfonation of N-(2-fluorophenyl)acetamide, followed by amination to form 4-acetylamino-3-fluoro-benzenesulfonic acid amide. lookchem.com The final step is the hydrolysis of the acetamido group, usually under acidic conditions with hydrochloric acid, to yield the desired this compound. lookchem.com This protective group strategy prevents unwanted side reactions with the amino functionality.
Table 1: Precursor-Mediated Synthesis of this compound
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | N-(2-fluorophenyl)acetamide | Chlorosulfonic acid | 3-fluoro-4-acetamidobenzene sulfonylchloride |
| 2 | 3-fluoro-4-acetamidobenzene sulfonylchloride | Ammonium hydroxide | 4-acetylamino-3-fluoro-benzenesulfonic acid amide |
This table outlines a multi-step synthesis pathway starting from an acetylated precursor.
An alternative established route involves the reduction of a nitro-substituted precursor. This pathway starts with the synthesis of 3-fluoro-4-nitro-benzenesulfonamide. The key step in this protocol is the subsequent reduction of the nitro group to a primary amine. This transformation is commonly achieved through catalytic hydrogenation, employing reagents such as hydrogen gas with a palladium on activated carbon (Pd/C) catalyst in a solvent like methanol. lookchem.com This method is highly efficient, with a reported yield of 74% for the reduction step. lookchem.com The reduction of aromatic nitro compounds is a fundamental and widely used method for the preparation of arylamines. libretexts.org
Table 2: Synthesis of this compound via Hydrogenation
| Precursor | Reagents/Conditions | Product | Yield |
|---|
This table details a high-yield hydrogenation protocol for synthesizing the target compound.
Advanced Synthetic Transformations for Structural Diversification
Beyond its initial synthesis, this compound and related sulfonamides are scaffolds for further structural modification. Advanced synthetic strategies focus on functionalizing the core molecule and developing stereoselective and sustainable routes.
The sulfonamide functional group, often considered relatively inert, can be activated for late-stage functionalization. A metal-free photocatalytic approach can convert pharmaceutically relevant sulfonamides into sulfonyl radical intermediates. nih.gov These radicals can then be combined with various alkene fragments, enabling the introduction of new carbon-carbon bonds and significantly diversifying the molecular structure. nih.gov Additionally, the sulfonamide nitrogen can undergo reactions such as N-alkylation. organic-chemistry.org For example, a variety of aryl and alkyl sulfonamides can be mono-N-alkylated in excellent yields using specific catalytic systems. organic-chemistry.org
Table 3: Examples of Advanced Functionalization Reactions
| Reaction Type | Description | Key Features |
|---|---|---|
| Photocatalytic Radical Formation | Conversion of the sulfonamide to a sulfonyl radical intermediate via metal-free photocatalysis. | Allows for late-stage functionalization and C-C bond formation with alkenes. nih.gov |
| N-Alkylation | Introduction of alkyl groups onto the sulfonamide nitrogen. | Can be achieved using alcohols as green alkylating reagents with a manganese dioxide catalyst. organic-chemistry.org |
| Direct C-H Sulfonamidation | Introduction of a sulfonamide group directly onto an aromatic C-H bond using sulfonyl azides. | An efficient strategy that forms non-toxic nitrogen gas as the sole by-product. rsc.org |
This table summarizes advanced methods for the structural diversification of sulfonamide compounds.
The development of methods to synthesize chiral sulfonamides is a significant area of research, driven by the importance of stereochemistry in pharmacology. organic-chemistry.org Advanced strategies enable the synthesis of sulfonamides with high stereochemical purity. One such method provides a convenient route to α-C-chiral primary sulfonamides by treating α-chiral sulfinates with hydroxylamine (B1172632) sulfonate, which proceeds with retention of stereochemical purity. organic-chemistry.org Another key development is the atroposelective hydroamination of allenes, catalyzed by palladium, for the construction of axially chiral sulfonamides. acs.org This method allows for the synthesis of valuable axially chiral sulfonamides and anilides with a wide tolerance for different functional groups. acs.org These approaches are crucial for expanding the chemical space of drug candidates by introducing specific three-dimensional structures. nih.gov
Molecular Architecture and Structure Activity Relationship Sar Elucidation
Positional Isomerism and Substituent Effects on Biological Profiles
The precise placement of substituents on the benzene (B151609) ring of an aminobenzenesulfonamide is critical to its biological function. The introduction of a fluorine atom, as seen in 4-amino-3-fluorobenzenesulfonamide, can modulate a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov The electron-withdrawing nature of fluorine can alter the pKa of the sulfonamide group, influencing its ionization state at physiological pH and its ability to bind to target enzymes. ijpsonline.com
Rational Design and Synthesis of Analogs and Derivatives
The core structure of this compound serves as a valuable scaffold for the rational design and synthesis of novel therapeutic agents. nih.gov By systematically modifying this scaffold, researchers can explore new chemical space and develop compounds with enhanced potency and selectivity. researchgate.net
The unique properties of fluorine, such as its high electron affinity and ability to enhance bioavailability, make fluorinated scaffolds attractive in drug discovery. nih.govelsevierpure.com The incorporation of fluorine or trifluoromethyl groups can lead to high potency against various diseases. nih.gov Research has shown that fluorinated benzenesulfonamides with specific structures can significantly slow processes like amyloid-beta peptide aggregation. nih.gov The synthesis of a series of ortho-para and meta-para double-substituted fluorinated benzenesulfonamides has allowed for a detailed examination of their structure-activity relationships, revealing that the spatial arrangement of the benzenesulfonamide (B165840), a hydrophobic substituent, and a benzoic acid is crucial. nih.govau.dk Furthermore, some fluorinated sulfonamide compounds have been found to inhibit the fibrillation of various proteins, suggesting a broader therapeutic potential. researchgate.net The development of new synthetic methods continues to expand the accessibility and diversity of these important molecules. ucl.ac.uk
A notable strategy in the design of sulfonamide derivatives involves the introduction of bis-ureido substituents. A series of twelve aromatic bis-ureido-substituted benzenesulfonamides were synthesized by conjugating aromatic aminobenzenesulfonamides with aromatic bis-isocyanates. researchgate.net These compounds have been investigated for a range of biological activities, including antibacterial, anticholinesterase, and cytotoxic properties. researchgate.netgazi.edu.trjst.go.jp
The antibacterial evaluation of these compounds showed varied activity levels. For example, while S. aureus was resistant to all tested compounds, compounds 9 and 11 showed promise against E. faecalis. researchgate.net Derivatives such as (8 –11 ) and compound 19 displayed significant activity against E. coli. gazi.edu.tr In terms of enzyme inhibition, many of these compounds were found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.netnih.govacs.org Specifically, some ureido-substituted benzenesulfonamides act as low nanomolar inhibitors of the tumor-associated hCA IX and XII isoforms, with some demonstrating selectivity over the cytosolic hCA I and II isoforms. nih.govacs.orgnih.gov For instance, compound 11 was the most effective inhibitor of the AChE enzyme, while compound 18 was the most potent inhibitor of the BChE enzyme. gazi.edu.tr One compound, 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide, was found to significantly inhibit metastasis in a breast cancer model. nih.govacs.org
Table 1: Investigated Activities of Bis-Ureido-Substituted Benzenesulfonamides
| Compound Class | Investigated Biological Activities | Key Findings |
|---|---|---|
| Bis-ureido-substituted benzenesulfonamides | Antibacterial, Anticholinesterase, Cytotoxicity, Carbonic Anhydrase Inhibition | Varied antibacterial spectrum; significant inhibition of AChE, BChE, and carbonic anhydrase isoforms IX and XII. researchgate.netgazi.edu.trnih.govacs.org |
Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy for developing multifunctional agents. dergipark.org.trnih.gov Sulfonamide moieties have been successfully integrated with various heterocyclic systems, including benzothiazole (B30560) and triazole, to create novel hybrid compounds with a wide range of therapeutic potential. dergipark.org.trnih.govnih.govnih.govkafkas.edu.trresearchgate.net
Benzothiazole Hybrids: Benzothiazole-based compounds are known for their broad spectrum of pharmacological activities. dergipark.org.trkafkas.edu.tr Researchers have synthesized benzothiazole-based bissulfonamides and sulfonamide-amide hybrid compounds. dergipark.org.trkafkas.edu.tr For example, novel hybrid molecules combining benzenesulfonamides with antimicrobial 2-amino-benzo[d]isothiazol-3-ones have been synthesized and shown to have moderate antibacterial properties against Gram-positive bacteria. nih.gov Some of these sulfanilamides, when combined with trimethoprim, exhibit synergistic inhibitory activity against S. aureus. nih.gov
Triazole Hybrids: The 1,2,3-triazole ring is often used as a stable linker in the design of potent inhibitors. nih.gov A series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids were synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov These compounds exhibited potent, low nanomolar inhibition against hCA II and hCA IX isoforms. nih.gov Similarly, other research has focused on synthesizing novel sulfonamide–triazine hybrid molecules, which have shown promise as anticancer agents. nih.govacs.org
Table 2: Examples of Heterocyclic-Sulfonamide Hybrids
| Heterocyclic System | Hybrid Compound Type | Target/Activity |
|---|---|---|
| Benzothiazole | Benzothiazole-bissulfonamide, Sulfonamide-amide hybrids | Antibacterial, Carbonic Anhydrase Inhibition. dergipark.org.trnih.govkafkas.edu.trresearchgate.net |
| Triazole | 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamides | Carbonic Anhydrase Inhibition (hCA II, IX). nih.gov |
| Triazine | Ureido benzenesulfonamides with 1,3,5-triazine (B166579) moieties | Anticancer, Carbonic Anhydrase Inhibition (hCA IX). nih.govacs.org |
Introducing conformational rigidity into a molecule can lead to improved potency and selectivity by locking it into a bioactive conformation. Cyclic sulfonamides, also known as sultams, are an important class of such analogs. nih.govenamine.net These compounds are known to possess a variety of pharmacological activities, including anticonvulsant and anti-inflammatory effects. enamine.net
Recently, a class of cyclic sulfonamide derivatives was identified as potent inhibitors of SARS-CoV-2. nih.gov Through structural modifications, researchers were able to improve the antiviral activity, with one 7-fluorinated cyclic sulfonamide derivative exhibiting particularly potent inhibitory activity against the virus without cytotoxicity. nih.gov The synthesis of functionalized cyclic sulfonamides can be achieved through various methods, including cascade reactions that allow for the efficient construction of these complex molecules. york.ac.uk The development of chiral nonplanar heterocyclic carboxylic acid bioisosteres based on aryl-substituted cyclic sulfonimidamides further expands the chemical space of these conformationally restricted analogs. researchgate.net
Bioisosteric Replacement Strategies in Fluorinated Sulfonamide Research
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance a molecule's pharmacological and physicochemical properties by substituting one functional group with another that has similar characteristics. sci-hub.setandfonline.comuaeu.ac.aeinformahealthcare.comcambridgemedchemconsulting.com In the context of fluorinated sulfonamides, this approach is particularly valuable.
The sulfonamide group itself can be considered a bioisostere of a carboxyl group, a substitution that has been shown to increase drug efficacy in certain cases. tandfonline.com The unique properties of fluorine allow for its strategic use in bioisosteric replacements for hydrogen, which can significantly impact potency and metabolic stability. nih.govsci-hub.secambridgemedchemconsulting.com For example, replacing hydrogen with fluorine can modulate the pKa of nearby functional groups and block metabolic oxidation. cambridgemedchemconsulting.com
Researchers are also exploring other groups as potential bioisosteres for sulfonamides. Sulfoximines and sulfonimidamides are being investigated as replacements that may offer improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. drughunter.comresearchgate.net For instance, an N–SF5 azetidine (B1206935) has been suggested as a potential lipophilic bioisostere for an N–SO2Me azetidine. acs.org The development of new bioisosteres, such as trifluoromethyl oxetanes as replacements for tert-butyl groups, further highlights the continuous innovation in this area. cambridgemedchemconsulting.com These strategies are crucial for fine-tuning the properties of lead compounds like this compound to develop safer and more effective drugs.
Applications in Research and Development
Role as a Building Block in Organic Synthesis
4-Amino-3-fluorobenzenesulfonamide is a valuable and versatile intermediate in organic synthesis. ontosight.ai Its structure contains two reactive sites: the primary aromatic amine (-NH₂) and the sulfonamide (-SO₂NH₂) group. These functional groups can be selectively modified to create a diverse library of more complex molecules. For instance, the amino group can undergo diazotization to be converted into a wide range of other functional groups, or it can be acylated or alkylated. The sulfonamide nitrogen can also be functionalized. This versatility makes the compound a useful starting material for the synthesis of novel compounds in various sectors, including pharmaceuticals and dyes. ontosight.ai
Use as a Research Tool or Probe
The most significant application of this compound in a research context is as a chemical probe to study carbonic anhydrases. cymitquimica.comnih.gov Its ability to potently inhibit these enzymes allows researchers to investigate the physiological and pathological roles of different CA isoforms. By using NMR and X-ray crystallography to study the interaction between the inhibitor and various CAs, scientists can gain insights into the structural requirements for selective inhibition, which is a key goal in designing new drugs with fewer side effects. nih.govnih.gov
Computational Chemistry and in Silico Modeling
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding how 4-Amino-3-fluorobenzenesulfonamide interacts with its biological targets at the atomic level.
This compound is recognized as a potent inhibitor of several enzymes, with carbonic anhydrases (CAs) being a primary target. cymitquimica.commdpi.com As a sulfonamide, it is also predicted to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. ontosight.ai
Docking studies predict that the compound binds within the active site of carbonic anhydrase, a pocket that is notably hydrophobic. cymitquimica.com The sulfonamide moiety is essential for this interaction, acting as the zinc-binding group (ZBG) that anchors the inhibitor to the Zn(II) ion in the enzyme's active site. cnr.it Studies on structurally similar benzenesulfonamides show potent, nanomolar affinities for various CA isoforms, particularly CA I. mdpi.com The binding mode involves the inhibitor sterically blocking the substrate's access to the active site, thereby inhibiting the enzyme's function. cymitquimica.com The affinity and selectivity towards different CA isoforms, such as the tumor-associated CA IX, are influenced by substituents on the benzenesulfonamide (B165840) ring. nih.gov
Table 1: Predicted Target Enzymes and Binding Characteristics of this compound
| Target Enzyme | Predicted Binding Mode | Key Interaction Feature | Reference |
|---|---|---|---|
| Carbonic Anhydrase (CA) | Binds to the active site, sterically blocking substrate access. | The sulfonamide group interacts with the active site's zinc ion. The molecule sits (B43327) in a hydrophobic pocket. | cymitquimica.commdpi.com |
| Dihydropteroate Synthetase | Competitive inhibitor. | Mimics the natural substrate (p-aminobenzoic acid) to block folic acid synthesis. | ontosight.ai |
The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For sulfonamide inhibitors like this compound bound to carbonic anhydrase, these interactions are well-characterized. The primary anchor is the ionic bond between the deprotonated sulfonamide group and the catalytic Zn(II) ion.
Beyond this, a series of hydrogen bonds and van der Waals forces stabilize the complex. cnr.itnih.gov Analysis of similar inhibitors in the hCA II active site reveals that the benzenesulfonamide core forms strong van der Waals contacts with hydrophobic and hydrophilic amino acid residues, including Gln92, His94, Val121, Leu198, and Trp209. cnr.it Additionally, water-mediated hydrogen bonds can form between the inhibitor and residues like Gln92 and Thr200. cnr.it The fluorine atom at the 3-position can alter the electronic properties of the benzene (B151609) ring, potentially influencing these non-covalent interactions and contributing to binding affinity and selectivity. The specific amino acids forming the binding pocket are critical, with hydrophobic residues often playing a key role in the binding of ligands. mdpi.com
Table 2: Potential Intermolecular Interactions with Carbonic Anhydrase Active Site Residues
| Interaction Type | Potential Interacting Residues | Reference |
|---|---|---|
| Ionic Bonding | Zn(II) ion | cnr.it |
| Hydrogen Bonding | Gln92, Thr200 (water-mediated) | cnr.it |
| Van der Waals / Hydrophobic | Gln92, His94, His96, His119, Val121, Val143, Leu198, Thr200, Trp209 | cnr.it |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are instrumental in predicting the bioactivity of new chemical entities based on the properties of known compounds. nih.gov For a series of inhibitors including derivatives of this compound, both 2D and 3D QSAR models can be developed.
2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as topological indices and physicochemical properties. researchgate.net While simpler, they can effectively capture fundamental properties influencing activity.
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMSIA), require the 3D alignment of molecules and use steric and electrostatic field values as descriptors. nih.gov They provide a more detailed, three-dimensional understanding of structure-activity relationships.
Studies have shown that combining 2D and 3D descriptors often results in more robust and predictive QSAR models, as these different descriptor types capture complementary molecular information. nih.gov These models are typically built using machine learning algorithms like k-Nearest Neighbors, Random Forest, or Lasso Regression and are validated using external test sets to ensure their predictive power. nih.govugm.ac.id
The core of a QSAR study is the identification of molecular descriptors that significantly influence biological activity. These descriptors quantify various aspects of the molecular structure. For this compound and its analogues, key descriptors would likely include:
Electronic Descriptors: The fluorine atom is a strong electron-withdrawing group, affecting the pKa of the sulfonamide and amino groups and the charge distribution across the aromatic ring. Descriptors quantifying these effects are crucial.
Steric/Topological Descriptors: Descriptors like molecular weight, molecular volume, and connectivity indices (e.g., Eccentric Connectivity Index) quantify the size and shape of the molecule, which are critical for a proper fit within the binding site. researchgate.net
3D Field Descriptors: In 3D-QSAR, regions where steric bulk or specific electrostatic charges (positive or negative) increase or decrease activity are identified, guiding future drug design. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding
For this compound, an MD simulation would typically start with the docked pose within the active site of a target enzyme like carbonic anhydrase. The simulation would track the movements of all atoms over a period of nanoseconds. nih.gov This analysis reveals the stability of key intermolecular interactions, such as the hydrogen bonds and the coordination to the zinc ion. cnr.it It can also uncover subtle conformational changes in the protein or the ligand upon binding, which are not apparent from static models. nih.gov The results can provide insights into the free energy of binding and the flexibility of the ligand in the active site, which are crucial for understanding its inhibitory mechanism and for the rational design of more potent inhibitors. mit.edu
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations can elucidate its fundamental properties, offering a detailed understanding of its chemical behavior. These theoretical investigations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost researchgate.net.
Key aspects of the molecule's electronic and structural properties can be determined through DFT. Geometry optimization calculations are first performed to find the most stable three-dimensional conformation of the molecule nih.gov. Following this, a range of electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons nih.gov. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity nih.gov. For sulfonamide derivatives, these orbitals are often localized on the aromatic and thiophene (B33073) moieties nih.gov.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding the reactive sites of a molecule. These maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack nih.gov. In sulfonamides, the electronegative oxygen atoms of the sulfonyl group typically represent regions of negative potential (nucleophilic sites), while the amino group's hydrogen atoms are often areas of positive potential (electrophilic sites) nih.gov.
Quantum Chemical Parameters: Various reactivity descriptors can be calculated from the HOMO and LUMO energies. These parameters help in quantifying the molecule's reactivity. While specific DFT studies exclusively on this compound are not prevalent in public literature, data from studies on structurally similar fluorinated and non-fluorinated sulfonamides provide a basis for expected values nih.govresearchgate.net.
Table 1: Representative Theoretical Electronic Properties of a Sulfonamide Scaffold Based on DFT Calculations
| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV | nih.gov |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. | 4.0 to 5.0 eV | nih.gov |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | ~6.5 to 7.5 eV | doaj.org |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | ~1.5 to 2.5 eV | doaj.org |
| Global Hardness (η) | Measures the resistance to change in electron distribution. | ~2.0 to 2.5 eV | nih.gov |
| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | -4.0 to -5.0 eV | nih.gov |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | ~3.0 to 4.0 eV | nih.gov |
Note: The values presented are representative and derived from DFT studies on similar sulfonamide structures. Actual values for this compound would require specific calculation.
Cheminformatics and Virtual Screening for Novel Lead Identification
Cheminformatics combines computational techniques with chemical information to support drug discovery. This compound serves as a valuable entity in this domain, primarily as a scaffold or starting point for virtual screening campaigns aimed at discovering new bioactive molecules ontosight.ai.
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme mdpi.comnih.gov. The sulfonamide moiety is a well-established pharmacophore present in numerous FDA-approved drugs and is known to interact with a variety of biological targets, including carbonic anhydrases and kinases mdpi.com.
The process of virtual screening using a scaffold like this compound involves several key steps:
Target Selection and Preparation: A biological target implicated in a disease is chosen. Its three-dimensional structure is obtained from databases like the Protein Data Bank (PDB) and prepared for docking.
Compound Library Selection: Large, chemically diverse libraries of compounds, such as the ZINC database or Enamine REAL library, are selected for screening nih.govacs.org. These libraries can contain millions to billions of virtual compounds.
Screening Method: A variety of methods can be employed.
Structure-Based Virtual Screening (SBVS): This involves docking compounds from the library into the binding site of the target protein. A scoring function then estimates the binding affinity, and compounds are ranked based on their scores nih.gov. The sulfonamide group of the lead compound can guide the docking process, as it is known to form key interactions, such as hydrogen bonds, with target residues nih.gov.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, the structure of a known active ligand like this compound can be used as a template. Shape-based screening, for instance, searches for molecules in the library that have a similar 3D shape and chemical feature arrangement to the query molecule acs.org.
Hit Identification and Optimization: The top-ranked compounds ("hits") from the virtual screen are selected for further evaluation. These hits often share structural similarities with the initial scaffold but represent novel chemical entities nih.gov. Subsequent steps involve experimental testing of these hits and potential chemical modification to improve potency and other pharmacological properties acs.org.
The use of the sulfonamide scaffold in virtual screening has successfully identified novel inhibitors for various targets. For example, screening of sulfonamide derivatives has yielded potential inhibitors for enzymes in pathogens like Trypanosoma cruzi and Mycobacterium tuberculosis mdpi.comnih.gov. The fluorination on the benzene ring of this compound can also be a key feature, potentially enhancing binding affinity or altering metabolic stability, making its derivatives interesting candidates for lead discovery.
Table 2: Illustrative Workflow for a Virtual Screening Campaign for Novel Inhibitors
| Step | Action | Example Data / Outcome | Reference |
| 1. Query/Scaffold | Use of a known bioactive molecule. | This compound (known inhibitor scaffold) | ontosight.ai |
| 2. Target Protein | Selection of a disease-relevant enzyme. | Carbonic Anhydrase IX (implicated in cancer) | mdpi.com |
| 3. Compound Library | A large database of purchasable or synthesizable compounds. | Enamine REAL Library (~1.12 billion compounds) | acs.org |
| 4. Screening Method | Computational approach to predict binding. | Shape-based screening followed by molecular docking. | nih.govacs.org |
| 5. Initial Hits | Number of compounds passing the initial filter. | ~10,000 top-scoring compounds. | acs.org |
| 6. Hit Filtering | Application of physicochemical and diversity filters. | 100 representative compounds selected for purchase. | nih.gov |
| 7. Experimental Validation | In vitro assay to confirm biological activity. | 10 compounds show IC₅₀ < 10 µM. | nih.gov |
| 8. Lead Candidate | The most promising hit for further development. | A novel sulfonamide with an IC₅₀ of 100 nM. | acs.org |
Note: This table represents a generalized workflow and the data is illustrative of a typical virtual screening campaign.
Advanced Analytical Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides detailed information about the molecular structure, bonding, and functional groups present in 4-Amino-3-fluorobenzenesulfonamide.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the environment of the fluorine atom.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons and the protons of the amino (NH₂) and sulfonamide (SO₂NH₂) groups. The aromatic protons would appear as complex multiplets due to splitting by each other and by the adjacent fluorine atom. The protons on the amino and sulfonamide groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the benzene (B151609) ring carbons. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atom bonded directly to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other carbons in the ring will show smaller two-, three-, and four-bond couplings to fluorine.
¹⁹F NMR (Fluorine-19 NMR): As a compound containing fluorine, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov It provides a direct probe of the fluorine atom's local electronic environment. nih.gov For this compound, the spectrum would typically show a single resonance for the fluorine atom. The chemical shift of this signal, often referenced against a standard like trifluoroacetic acid (TFA) or trichlorofluoromethane (B166822) (CFCl₃), is highly sensitive to the molecular structure. colorado.edu The signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4).
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description of Signals |
| ¹H | ~6.5 - 8.0 | Aromatic protons (3H), showing complex splitting due to H-H and H-F coupling. |
| Variable (broad) | Amino (NH₂) protons (2H). | |
| Variable (broad) | Sulfonamide (SO₂NH₂) protons (2H). | |
| ¹³C | ~110 - 160 | Six distinct signals for the aromatic carbons, with characteristic C-F coupling patterns. |
| ¹⁹F | Dependent on standard | A single multiplet, split by coupling to adjacent aromatic protons. |
IR spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, which exists as a powder, would exhibit several key absorption bands. sigmaaldrich.com
N-H Stretching: The amino (NH₂) and sulfonamide (SO₂NH₂) groups will show characteristic N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The primary amine will likely show two bands (asymmetric and symmetric stretching).
S=O Stretching: The sulfonamide group is characterized by strong absorption bands from the asymmetric and symmetric stretching of the S=O bonds, usually found between 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net
C-F Stretching: A strong band corresponding to the C-F bond stretch is expected, typically in the 1000-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring will also be present.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Sulfonamide (R-SO₂NH₂) | N-H Stretch | 3200 - 3400 |
| Sulfonamide (-SO₂-) | S=O Asymmetric Stretch | 1300 - 1370 |
| Sulfonamide (-SO₂-) | S=O Symmetric Stretch | 1140 - 1180 |
| Aryl-Fluoride | C-F Stretch | 1000 - 1300 |
| Benzene Ring | C=C Stretch | ~1450 - 1600 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₇FN₂O₂S, corresponding to a molecular weight of approximately 190.2 g/mol . sigmaaldrich.comcymitquimica.com In a high-resolution mass spectrum, the exact mass can be measured with high precision, confirming the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of bonds within the molecule, such as the loss of SO₂ or NH₂ groups, which can help in confirming the structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
This compound is known to be a potent inhibitor of the enzyme carbonic anhydrase. cymitquimica.com Co-crystallography is a powerful technique used to understand how a small molecule inhibitor like this compound binds to its biological target. By crystallizing the compound while it is bound within the active site of an enzyme, researchers can obtain a high-resolution 3D structure of the complex. cymitquimica.com This structural information is invaluable for drug design, as it reveals the specific intermolecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the inhibitor and the amino acid residues of the enzyme. For this compound, these studies would elucidate how the sulfonamide group coordinates with the zinc ion typically found in the active site of carbonic anhydrases and how the fluoro-substituted benzene ring orients itself within the binding pocket.
Advanced Chromatographic Separations and Purity Assessment
Chromatographic methods are central to separating the main compound from any starting materials, by-products, or degradation products. The choice of method often depends on the required sensitivity, resolution, and speed of analysis.
HPLC is a fundamental technique for the purity assessment of non-volatile compounds like this compound. A typical setup for analyzing sulfonamides involves a reversed-phase column, often a C18 or C8, which separates compounds based on their hydrophobicity.
For related sulfonamides, gradient elution is commonly employed, using a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is frequently carried out using a UV-Vis or a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, aiding in peak identification and purity analysis. nih.gov The aromatic nature of this compound makes it amenable to UV detection.
Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis This table is a generalized representation based on common practices for sulfonamide analysis and is not specific to this compound.
| Parameter | Typical Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 265-270 nm |
| Injection Volume | 5-20 µL |
LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for the definitive identification of compounds and the characterization of trace-level impurities. For sulfonamides, electrospray ionization (ESI) is a commonly used ionization technique, typically in positive ion mode, which generates protonated molecules [M+H]⁺.
Table 2: Hypothetical LC-MS Parameters for this compound This table is based on general principles and data for similar compounds.
| Parameter | Expected Value/Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 191.03 (Calculated for [C₆H₇FN₂O₂S+H]⁺) |
| Key Fragmentation Ions | Analysis would involve collision-induced dissociation to identify characteristic fragments. |
| Scan Mode | Full Scan for identification, Selected Reaction Monitoring (SRM) for quantification |
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. For the analysis of a compound like this compound, a UPLC method would offer a more efficient way to separate it from closely related impurities, such as positional isomers, which can be a challenge in chromatographic separations. vurup.sk
The higher pressure tolerance of UPLC systems allows for the use of longer columns packed with fine particles, leading to superior separation efficiency. A UPLC-MS/MS system would represent the state-of-the-art for the sensitive and selective analysis of this compound, enabling the detection and quantification of impurities at very low levels. nih.gov
Table 3: Representative UPLC System Parameters for Aromatic Amine Analysis This table is generalized and not specific to the target compound.
| Parameter | Typical Setting |
|---|---|
| Column | Sub-2 µm particle size (e.g., C18 or similar) |
| Mobile Phase | Similar to HPLC, but optimized for faster gradients |
| Flow Rate | 0.4-0.6 mL/min |
| Analysis Time | Significantly reduced compared to HPLC (e.g., < 10 minutes) |
| Detection | MS/MS or PDA |
Emerging Research Perspectives and Future Trajectories
Precision Modulation of Enzyme Function through Advanced Sulfonamide Design
The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthetase (DHPS). ontosight.aiacs.org The introduction of a fluorine atom, as seen in 4-Amino-3-fluorobenzenesulfonamide, offers a sophisticated tool for fine-tuning these interactions. Fluorine's high electronegativity can significantly alter the acidity of the sulfonamide N-H group, influencing its binding affinity to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. researchgate.net
Advanced design strategies are moving beyond simple substitution to create highly selective inhibitors. By strategically placing fluorine atoms on the benzenesulfonamide (B165840) ring, researchers can modulate the compound's electronic profile and conformational preferences. This allows for the design of inhibitors that can distinguish between different enzyme isoforms, such as the various human carbonic anhydrases, some of which are important anticancer or anti-glaucoma targets, while others are involved in essential physiological processes. Research into fluorinated benzenesulfonamides has shown that the specific placement of substituents is crucial for inhibitory action, highlighting a detailed structure-activity relationship. researchgate.net This precision is critical for developing next-generation therapeutics with enhanced efficacy and reduced off-target effects.
Future research will likely focus on creating bifunctional or "dual-target" inhibitors by elaborating on the this compound core. For instance, new derivatives could be designed to simultaneously inhibit both DHPS and dihydrofolate reductase (DHFR), two key enzymes in the bacterial folate pathway, potentially creating potent antibacterial agents that are less susceptible to resistance. acs.org
Diversification of Biological Target Identification for Fluorinated Sulfonamides
While the traditional targets of sulfonamides are well-documented, the unique properties conferred by fluorination are opening doors to a wider range of biological targets. The field is actively moving beyond antibacterial and diuretic applications to explore the potential of fluorinated sulfonamides in other therapeutic areas.
Recent studies have identified novel targets for sulfonamide derivatives, and the principles can be extended to fluorinated versions like this compound. These include:
Voltage-gated sodium channels (NaV): Acyl sulfonamide derivatives have been identified as potent and selective inhibitors of NaV1.7, a channel implicated in pain signaling. nih.gov The introduction of fluorine could enhance membrane permeability and target engagement.
Urease: Sulfonamide-containing scaffolds are being explored as potent urease inhibitors, which is a key target for treating infections by pathogens like Helicobacter pylori. nih.gov
Trans-sialidase: This enzyme is crucial for the infectivity of parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Benzoic acid derivatives with structural similarities to the title compound have shown inhibitory activity against this enzyme. nih.gov
Protein Aggregation: Fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β peptide aggregation, a pathological hallmark of Alzheimer's disease. researchgate.net These compounds can interact with the peptide to prevent the formation of fibrillar aggregates. researchgate.net
The table below summarizes the expanding landscape of potential biological targets for fluorinated sulfonamides.
| Target Class | Specific Example(s) | Therapeutic Area | Potential Role of Fluorination |
| Metalloenzymes | Carbonic Anhydrases (CAs) | Glaucoma, Cancer | Modulate binding affinity and selectivity researchgate.netcymitquimica.com |
| Folate Pathway Enzymes | DHPS, DHFR | Infectious Disease | Enhance potency, overcome resistance ontosight.aiacs.org |
| Ion Channels | NaV1.7 | Chronic Pain | Improve pharmacokinetic properties nih.gov |
| Other Enzymes | Urease, Trans-sialidase | Infectious Disease (H. pylori, Chagas) | Increase binding and inhibitory activity nih.govnih.gov |
| Pathological Proteins | Amyloid-β, Insulin | Neurodegenerative Disease, Diabetes | Inhibit protein aggregation and fibrillation researchgate.net |
This table is generated based on research on sulfonamide derivatives and the potential application of fluorination.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
De Novo Design: Generative AI models can design novel sulfonamide derivatives from scratch, tailored to have specific properties like high target affinity and good metabolic stability. mbios.org These models can explore a vast chemical space to propose structures that human chemists might not have conceived. nih.gov
Property Prediction: ML algorithms, trained on large datasets of existing compounds, can accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new virtual compounds. youtube.commdpi.com This allows for the early-stage filtering of candidates that are likely to fail later in development, saving significant resources.
Virtual Screening: AI can rapidly screen massive virtual libraries of fluorinated sulfonamide analogs against a biological target's structure, identifying the most promising candidates for synthesis and testing. mbios.org
Synthetic Route Prediction: AI tools are also being developed to predict the most efficient and sustainable synthetic pathways for complex molecules, which is highly relevant for optimizing the production of multi-substituted compounds like fluorinated sulfonamides. mbios.org
By combining the predictive power of AI with the expertise of medicinal chemists, the design-make-test-analyze cycle can be dramatically shortened, enabling the faster development of new drugs based on the this compound scaffold. nih.gov
Innovations in Sustainable and Scalable Synthetic Methodologies
The practical application of any chemical compound hinges on the ability to produce it efficiently, safely, and sustainably on a large scale. Traditional methods for synthesizing fluorinated aromatic compounds can sometimes involve harsh reagents or multiple, low-yielding steps. Modern synthetic chemistry is focused on overcoming these challenges.
For this compound and its derivatives, key areas of innovation include:
Late-Stage Fluorination: Developing methods to introduce fluorine atoms at a late stage in the synthesis allows for the rapid diversification of complex molecules, but scalable and regioselective fluorination of electron-rich aromatic rings remains a challenge.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better temperature control, improved safety for handling hazardous reagents, and easier scalability. This is particularly relevant for fluorination and nitration reactions that can be highly exothermic.
Catalytic Methods: The development of novel catalysts for C-H activation and functionalization could provide more direct and atom-economical routes to substituted benzenesulfonamides, reducing the number of synthetic steps and the amount of waste generated.
Mechanochemistry: Solvent-free or low-solvent reactions conducted by mechanical grinding (mechanochemistry) represent a green chemistry approach that can reduce environmental impact and sometimes lead to different reactivity compared to solution-phase synthesis. researchgate.net
Recent progress in the scalable synthesis of related sulfur-fluorine reagents, such as SulfoxFluor, demonstrates that complex fluorinated sulfur compounds can be prepared on a hectogram scale using practical and high-yielding methods. cas.cn These innovations in process chemistry provide a roadmap for developing robust and economically viable manufacturing routes for future pharmaceuticals and materials derived from this compound.
Interdisciplinary Nexus: Applications in Chemical Biology and Materials Science
The utility of this compound extends beyond its potential as a precursor to pharmaceuticals. Its unique combination of functional groups makes it a valuable building block at the intersection of chemistry, biology, and materials science.
Chemical Biology: The compound can be used as a starting point for creating chemical probes to study biological systems. The amino group provides a convenient attachment point for fluorescent dyes, affinity tags, or photo-crosslinkers. Such probes can be used to identify the binding partners of sulfonamide drugs within cells, validate drug targets, and elucidate mechanisms of action. The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, a type of click chemistry, utilizes S-F bonds to reliably connect molecules, a technique with broad applications in chemical biology and drug discovery. acs.org
Materials Science: Fluorinated organic compounds often exhibit unique properties, such as high thermal stability, chemical resistance, and distinct electronic characteristics. Fluorinated sulfoximines, which are structural relatives of sulfonamides, have been shown to act as "super-acidifiers" and "super-acceptors," making them relevant for developing new electronic materials and catalysts. nih.gov The incorporation of the this compound motif into polymers or other macromolecular structures could lead to materials with tailored optical, electronic, or surface properties. For example, per- and polyfluoroalkyl substances (PFAS), which include sulfonamide-based structures, are known for their use as surfactants and in creating water-repellent coatings. nih.govresearchgate.net While environmental concerns about long-chain PFAS are significant, research into short-chain and potentially biodegradable fluorinated compounds for high-performance applications continues.
The interdisciplinary potential of this compound ensures that its impact will be felt not only in medicine but also in the development of next-generation functional materials and the tools used to explore complex biological questions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-amino-3-fluorobenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves diazotization and sulfonylation steps. For example, Al-Rufaie (2016) demonstrated metal complexation via refluxing this compound derivatives with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water mixtures at 70–80°C for 4–6 hours, achieving yields of 65–80% . Key variables include pH control (optimized at 6–7) and stoichiometric ratios (1:2 ligand-to-metal ratio). Purity is confirmed via elemental analysis and FT-IR spectroscopy.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at position 3, sulfonamide at position 4).
- FT-IR : Identify characteristic bands for sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and NH₂ groups (3200–3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
Q. What purification strategies are effective for sulfonamide derivatives?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. For halogenated derivatives, recrystallization in ethanol/water (1:3 v/v) improves purity (>95%) . Monitor via TLC (Rf = 0.5–0.7 in ethyl acetate).
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (Schrödinger Suite) evaluates binding affinity to targets like carbonic anhydrase IX. Use Glide SP scoring for ligand-receptor interactions, and QikProp for ADMET profiling. Studies show fluorinated derivatives exhibit enhanced binding (ΔG = −8.2 kcal/mol) compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported IC₅₀ values for sulfonamide inhibitors?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Enzyme Source : Use recombinant human isoforms (e.g., CA IX vs. CA II).
- Buffer pH : Optimize to physiological conditions (pH 7.4).
- Control Compounds : Include acetazolamide as a benchmark. Meta-analysis of IC₅₀ data (e.g., 0.8–2.3 µM for fluorinated derivatives) identifies outliers due to solvent effects (DMSO >1% inhibits activity) .
Q. How do substituents at the benzene ring influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies reveal:
Q. What experimental designs address over-constraining in combinatorial synthesis of sulfonamide libraries?
- Methodological Answer : Apply constraint-based random simulation (CBS) to avoid over-constraining. Tools like Z3 Solver generate valid reaction pathways by iteratively relaxing steric or electronic constraints . For example, CBS resolved 92% of failed reactions in a 50-compound library by adjusting substituent priorities (e.g., prioritizing fluorination over sulfonation).
Data Contradiction Analysis
Q. Why do fluorinated sulfonamides show variable thermal stability in DSC studies?
- Methodological Answer : Observed melting point discrepancies (e.g., 168–172°C vs. 175–178°C) stem from polymorphism. Use variable-temperature XRD to identify crystalline forms. Annealing at 150°C for 2 hours stabilizes Form I (mp 175°C), while rapid cooling favors metastable Form II (mp 168°C) .
Tables for Key Findings
Table 1 : Metal Complexation Conditions and Yields
| Metal Ion | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu²⁺ | Ethanol/H₂O | 75 | 5 | 78 |
| Ni²⁺ | Ethanol/H₂O | 80 | 6 | 65 |
Table 2 : Biological Activity of Selected Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Ratio (CA IX/CA II) |
|---|---|---|---|
| 4-Fluoro | CA IX | 0.9 | 12.3 |
| 3-Nitro | CA IX | 2.1 | 5.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
